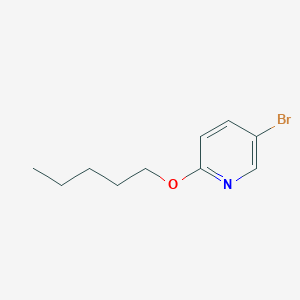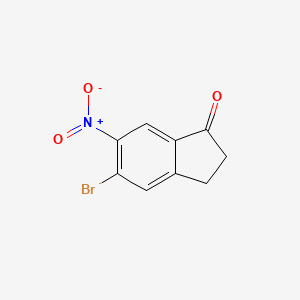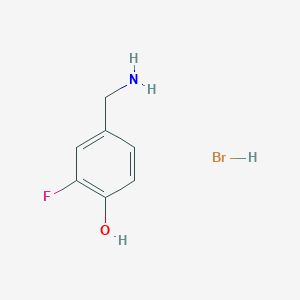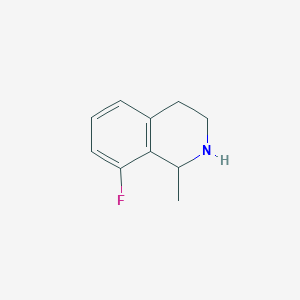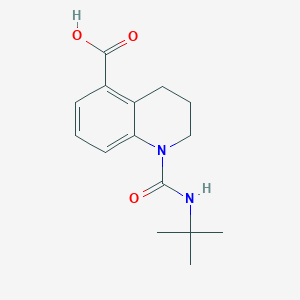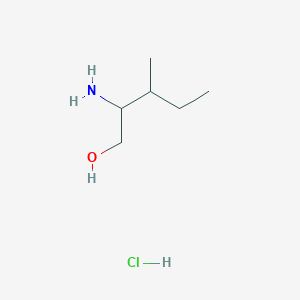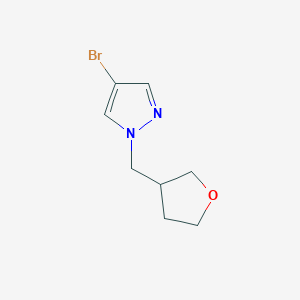
4-bromo-1-(oxolan-3-ylmethyl)-1H-pyrazole
Vue d'ensemble
Description
4-Bromo-1-(oxolan-3-ylmethyl)-1H-pyrazole (4-BOMP) is a heterocyclic organic compound that belongs to the class of pyrazoles and is a derivative of 1H-pyrazole. It is a colorless solid that is soluble in organic solvents. 4-BOMP is of interest to researchers due to its potential applications in medicinal chemistry and biochemistry.
Applications De Recherche Scientifique
Tautomerism and Chemical Structure
Structure and Tautomerism : The tautomerism in solid state and solution of various 4-bromo-1H-pyrazoles, including compounds similar to 4-bromo-1-(oxolan-3-ylmethyl)-1H-pyrazole, has been studied extensively. For these compounds, the 3-bromo tautomer predominates both in solid state and solution, a phenomenon justified by DFT calculations and multinuclear magnetic resonance spectroscopy (Trofimenko et al., 2007).
Synthesis and Chemical Reactions
Novel Synthetic Methods : Various compounds including 4-bromo derivatives of 1H-pyrazoles have been synthesized and evaluated, showcasing the versatility of these compounds in forming stable, structurally complex molecules (Shahrisa, Tabrizi, & Ahsani, 2000). Innovative synthetic methods have been developed, enhancing the yield and stability of these compounds, thus indicating their potential in scientific research applications.
Halogenation Techniques : A mild, inexpensive, and straightforward method for the halogenation of pyrazoles, which could include derivatives of 4-bromo-1-(oxolan-3-ylmethyl)-1H-pyrazole, has been developed. This method is notable for its operational simplicity and the avoidance of organic byproducts, indicating its potential utility in various synthetic and industrial applications (Olsen, Jensen, & Mackay, 2017).
Biological and Pharmaceutical Research
Antimicrobial Activities : Several studies have synthesized and evaluated the antimicrobial activities of 4-bromo-1H-pyrazole derivatives. These compounds have shown significant potential in inhibiting the growth of various bacterial and fungal strains, indicating their possible use in developing new antimicrobial agents (Farag et al., 2008).
Antiproliferative Agents : Novel pyrazole derivatives have been synthesized and screened for their cell viability in cancer cell lines. Some of these compounds, including those with a bromo substituent, have shown promising cytotoxic effects against cancer cells, indicating their potential as antiproliferative agents (Ananda et al., 2017).
Propriétés
IUPAC Name |
4-bromo-1-(oxolan-3-ylmethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c9-8-3-10-11(5-8)4-7-1-2-12-6-7/h3,5,7H,1-2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURPRHUVCCDDGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CN2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(oxolan-3-ylmethyl)-1H-pyrazole | |
CAS RN |
1247759-38-1 | |
| Record name | 4-bromo-1-[(oxolan-3-yl)methyl]-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



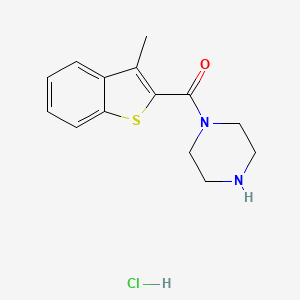
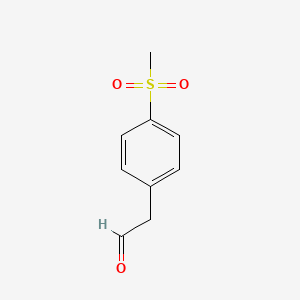
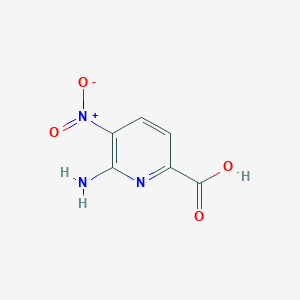
![1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine dihydrochloride](/img/structure/B1523392.png)
![4-[1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]phenol](/img/structure/B1523393.png)
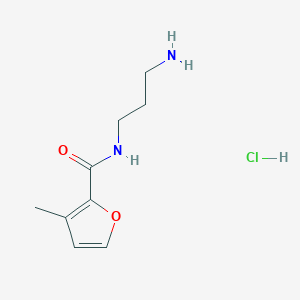
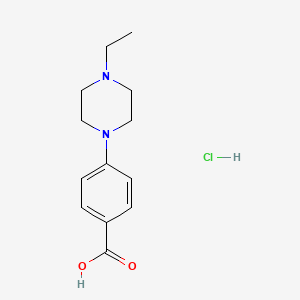
![1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1523396.png)
